molecular formula C18H27N3O B258328 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

货号 B258328
分子量: 301.4 g/mol
InChI 键: JHDWHFFUUJQKLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide, also known as DAPA, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DAPA has been shown to have a high affinity for the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival.

作用机制

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide exerts its therapeutic effects by inhibiting the activity of the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival. SIRT2 has been shown to be overexpressed in various cancers and neurodegenerative disorders, and its inhibition by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide leads to the suppression of tumor growth and neuroprotective effects.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, neuroprotective effects, and improvements in glucose and lipid metabolism. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.

实验室实验的优点和局限性

One of the main advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its high selectivity for SIRT2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

未来方向

For the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide include the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic applications, and the exploration of its potential in other diseases beyond cancer, neurodegenerative disorders, and metabolic disorders. In addition, further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide and to identify potential side effects or toxicity.

合成方法

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to produce 1-chloroadamantane. The resulting compound is then reacted with 1,3-dimethyl-4-amino-pyrazole to produce 1-(1,3-dimethyl-4-pyrazolyl)-adamantane. Finally, the compound is treated with methylamine to produce the final product, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide.

科学研究应用

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity.

属性

产品名称

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

分子式

C18H27N3O

分子量

301.4 g/mol

IUPAC 名称

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-12-16(11-21(3)19-12)10-20(2)17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,4-10H2,1-3H3

InChI 键

JHDWHFFUUJQKLV-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

规范 SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。